![molecular formula C29H39N5O7 B013295 Dadle CAS No. 63631-40-3](/img/structure/B13295.png)
Dadle
Vue d'ensemble
Description
Dadle is a synthetic drug that has been developed to act as a potential therapeutic agent for a variety of diseases. It is a small molecule that binds to the serotonin receptor subtype 5-HT2A and has been found to have potential therapeutic effects in animal models. The drug has been studied in both in vivo and in vitro systems and has been found to possess a variety of biological activities.
Applications De Recherche Scientifique
Relief of Hypoxia-Ischemic/Reperfusion Injury
Dadle targets brain microvascular endothelial cells (BMECs), reducing apoptosis to relieve hypoxia-ischemic/reperfusion injury . A lateral ventricular injection of Dadle for pretreatment, the neurofunctional behavior score, and TTC staining, were used to evaluate the protective effect of Dadle .
Enhancement of Mitophagy
Dadle has the ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells . This study aims to explore the mechanism by which Dadle enhances the level of mitophagy in BMECs by upregulating the expression of transient receptor potential vanilloid subtype 4 (TRPV4) .
Neuroprotection against METH-induced DAT Loss
The capacity of Dadle to protect the brain against METH-induced DAT loss has sparked investigation into Dadle’s potential for neuroprotective therapy for other neurological diseases .
Potential Therapy for Parkinson’s Disease
Dadle has been suggested as a potential therapy for Parkinson’s disease, a neurological disease characterized by dopamine depletion .
Mécanisme D'action
Target of Action
DADLE, or [D-Ala2, D-Leu5]-Enkephalin, is a synthetic peptide and a highly selective agonist for the delta opioid receptor (δOR) . The δOR is expressed on brain microvascular endothelial cells (BMECs), and DADLE’s interaction with these receptors plays a crucial role in its mechanism of action .
Mode of Action
DADLE interacts with δORs on BMECs, leading to a series of cellular changes . This interaction is thought to be responsible for DADLE’s neuroprotective effects, as it has been shown to reduce apoptosis and promote neuronal survival . The protective effects of DADLE can be blocked by opioid antagonists, indicating that its action is mediated through opioid receptors .
Biochemical Pathways
DADLE’s interaction with δORs triggers the AMPK/mTOR/ULK1 signaling pathway . This pathway plays a crucial role in autophagy, a cellular process involved in the degradation and recycling of cellular components. By activating this pathway, DADLE enhances autophagy, which is thought to contribute to its neuroprotective effects .
Pharmacokinetics
It is known that dadle is a small molecule, which suggests it may have good bioavailability .
Result of Action
DADLE’s action results in a number of molecular and cellular effects. It has been shown to decrease apoptosis and promote neuronal survival . In addition, DADLE enhances autophagic flux and inhibits necroptosis, a form of programmed cell death . These effects are thought to contribute to DADLE’s neuroprotective properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DADLE. For example, DADLE has been shown to induce a hibernation-like state in non-hibernating species, suggesting that it may be influenced by environmental conditions . .
Propriétés
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUJMSMQIPIPTF-IBURTVSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dadle | |
CAS RN |
63631-40-3 | |
Record name | Enkephalin, leucine-2-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DADLE | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08856 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENKEPHALIN-(2-D-ALA, 5-D-LEU) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4QD9GL6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of DADLE?
A1: DADLE acts primarily as a selective agonist of the delta opioid receptor (DOR), a G protein-coupled receptor. [, , , , , , , ]
Q2: How does DADLE binding to DOR elicit its effects?
A2: DADLE binding to DOR initiates signaling cascades primarily through Gi/Go proteins, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. [, ] This, in turn, influences various downstream pathways involved in pain modulation, neuroprotection, and other physiological processes. [, , ]
Q3: Does DADLE interact with other opioid receptors?
A3: While DADLE displays selectivity for DOR, studies indicate it can also interact with mu opioid receptors (MOR) at higher concentrations, albeit with lower affinity compared to DOR. [, ] This interaction contributes to its complex pharmacological profile.
Q4: How does DADLE's interaction with MOR differ from its interaction with DOR?
A4: DADLE's interaction with MOR can activate distinct downstream signaling pathways compared to DOR, potentially leading to different physiological effects. [] For instance, studies suggest that DADLE's cytotoxic effects at high concentrations might be mediated through MOR activation and subsequent Fas ligand (FasL) upregulation. []
Q5: What is the role of receptor endocytosis in DADLE's activity?
A5: Research indicates that DOR endocytosis is crucial for DADLE's analgesic effects. [] Prolonged exposure to high DADLE concentrations can induce DOR-dependent endocytosis and downstream signaling involving protein kinase C (PKC), potentially contributing to neuronal hyperexcitability. []
Q6: How does DADLE affect neuronal survival and apoptosis?
A6: DADLE exhibits neuroprotective properties by activating pro-survival kinases like Akt and extracellular signal-regulated kinase (ERK) via epidermal growth factor receptor (EGFR) transactivation. [] It also influences apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in various cell types, including neurons and astrocytes. [, , ]
Q7: What is the molecular formula and weight of DADLE?
A7: DADLE (C30H42N6O7) has a molecular weight of 598.7 g/mol.
Q8: How do structural modifications of DADLE impact its activity?
A8: Modifications to DADLE's structure can significantly alter its pharmacological properties, including potency, selectivity, and metabolic stability. [, , ] For instance, capping the N- and C-termini or cyclizing the peptide with a coumarinic acid linker aimed to improve its metabolic stability and bioavailability. [, , , ]
Q9: How is DADLE metabolized in the body?
A9: DADLE is primarily metabolized by enzymatic degradation, with endopeptidases playing a major role in its elimination. [] Its cyclic prodrugs, designed to enhance stability, undergo esterase-catalyzed bioconversion to release DADLE. [, ]
Q10: What are the primary routes of DADLE elimination?
A10: DADLE is primarily eliminated through metabolism, while its cyclic prodrugs are mainly excreted through the biliary route. [, ]
Q11: What factors limit DADLE's permeation across biological barriers?
A11: DADLE's permeation across biological barriers, such as the blood-brain barrier (BBB) and intestinal mucosa, is restricted by efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes, particularly CYP450 enzymes. [, , ]
Q12: How do the pharmacokinetic properties of DADLE differ across species?
A12: Significant species differences exist in the disposition of DADLE and its cyclic prodrugs. [] For instance, brain uptake of the cyclic prodrug OMCA-DADLE and DADLE in guinea pigs was significantly higher compared to rats. [] This highlights the importance of considering species-specific factors when interpreting preclinical data.
Q13: What in vitro models have been used to study DADLE's effects?
A13: Various in vitro models, including isolated organ preparations (e.g., rat heart, guinea pig ileum), primary cell cultures (e.g., rat cortical neurons, astrocytes), and immortalized cell lines (e.g., NG108-15, PC12, HepG2, AF5, U937) have been utilized to investigate DADLE's effects on various cellular processes. [, , , , , , , , , , , , , , ]
Q14: What in vivo models have been used to study DADLE's therapeutic potential?
A14: Animal models of various conditions, including global cerebral ischemia-reperfusion injury in rats, spinal cord injury in mice, sepsis in rats, hemorrhagic shock in rats, and pulmonary ischemia-reperfusion injury in pigs, have been employed to evaluate the therapeutic potential of DADLE. [, , , , , , , , , ]
Q15: What is known about the long-term effects of DADLE?
A15: Further research is needed to fully elucidate the long-term effects of DADLE. Current knowledge primarily stems from preclinical studies, highlighting the need for more comprehensive investigations, particularly in the context of chronic administration.
Q16: What drug delivery strategies have been explored to enhance DADLE's therapeutic efficacy?
A16: Strategies to improve DADLE's delivery and targeting include the development of cyclic prodrugs to enhance stability and potentially facilitate transport across biological barriers. [, , , ] Intrathecal administration has also been investigated for targeted delivery to the spinal cord. [, ]
Q17: How does DADLE relate to the phenomenon of hibernation?
A17: DADLE has been identified as a potential hibernation-inducing agent. [, ] Research suggests that its ability to induce a hypometabolic state similar to hibernation may contribute to its protective effects in various organs, including the brain.
Q18: What are the implications of DADLE's effects on KATP channels?
A18: DADLE's ability to open ATP-sensitive potassium (KATP) channels is thought to be a key mechanism underlying its protective effects against ischemia-reperfusion injury in various organs. [, ] This mechanism contributes to its potential therapeutic value in conditions like myocardial infarction and stroke.
Q19: What is the historical context of DADLE research?
A19: DADLE's discovery and subsequent research stem from efforts to understand the endogenous opioid system and explore its therapeutic potential. [] Over the years, research has uncovered its diverse pharmacological actions, fueling continued interest in its possible applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.